2,4-Dibromo-5-chloro-1-methylimidazole
Overview
Description
2,4-Dibromo-5-chloro-1-methylimidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine and chlorine atoms in the structure of this compound makes it a compound of interest in various chemical and biological research fields.
Mechanism of Action
Target of Action
It’s known that imidazoles, a class of compounds to which this molecule belongs, are key components in a variety of functional molecules used in diverse applications .
Mode of Action
For instance, some imidazoles have been reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
It’s known that imidazoles can have a variety of effects depending on their specific structure and the context in which they are used .
Action Environment
One source mentions that the synthesis of a related compound was performed in an inert atmosphere at room temperature , suggesting that environmental conditions can impact the properties and actions of such compounds.
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-5-chloro-1-methylimidazole participates in various biochemical reactions, primarily due to its ability to interact with electron-rich biomolecules. It has been observed to interact with iron (III) porphyrin complexes, catalyzing the epoxidation of olefins . This interaction suggests that this compound can act as a catalyst in oxidative reactions, potentially influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with iron (III) porphyrin complexes can lead to the generation of reactive oxygen species (ROS), which can affect cell signaling and gene expression . Additionally, the presence of halogen atoms in its structure may contribute to its ability to modulate enzyme activity and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its interaction with iron (III) porphyrin complexes suggests a mechanism involving the activation or inhibition of enzymes involved in oxidative reactions . The compound’s ability to generate ROS can lead to changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that halogenated imidazoles can degrade over time, leading to changes in their biochemical activity . Long-term exposure to this compound may result in sustained oxidative stress and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst in oxidative reactions without causing significant toxicity. At high doses, it can lead to toxic effects due to the generation of ROS and oxidative stress . Threshold effects and adverse reactions at high doses highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative reactions catalyzed by iron (III) porphyrin complexes . The compound’s interaction with these complexes suggests its role in modulating metabolic flux and metabolite levels. The generation of ROS as a result of these interactions can further influence various metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s halogenated structure may facilitate its binding to specific proteins, affecting its localization and accumulation within cells . Understanding these interactions is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical activity . The presence of halogen atoms in its structure may influence its localization and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-chloro-1-methylimidazole typically involves the halogenation of 1-methylimidazole. The process can be carried out using bromine and chlorine reagents under controlled conditions. For example, the bromination can be achieved using bromine in the presence of a suitable solvent, followed by chlorination using chlorine gas or a chlorinating agent such as phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-chloro-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
2,4-Dibromo-5-chloro-1-methylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-1-methylimidazole
- 5-Chloro-1-methylimidazole
- 2-Bromo-5-chloro-1-methylimidazole
Uniqueness
2,4-Dibromo-5-chloro-1-methylimidazole is unique due to the presence of both bromine and chlorine atoms in its structure. This combination of halogens can impart distinct chemical and biological properties compared to other halogenated imidazoles. The specific positioning of the halogen atoms can also influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2,4-dibromo-5-chloro-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2ClN2/c1-9-3(7)2(5)8-4(9)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGIZJFYFUTNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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